molecular formula C7H10O3 B1428881 5-Oxaspiro[2.4]heptane-1-carboxylic acid CAS No. 1461705-13-4

5-Oxaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B1428881
CAS No.: 1461705-13-4
M. Wt: 142.15 g/mol
InChI Key: JFLODICQTNGUOG-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.4]heptane-1-carboxylic acid: is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxirane ring fused to a cyclopentane ring, and a carboxylic acid functional group. It is commonly used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxaspiro[2.4]heptane-1-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the spirocyclic ring . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Oxaspiro[2.4]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5-Oxaspiro[2.4]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can result in the inhibition or activation of enzymatic reactions or receptor signaling pathways .

Comparison with Similar Compounds

    5-Oxaspiro[2.4]heptane-1-methanol: Similar spirocyclic structure but with a hydroxyl group instead of a carboxylic acid.

    5-Oxaspiro[2.4]heptane-1-amine: Contains an amine group instead of a carboxylic acid.

    5-Oxaspiro[2.4]heptane-1-thiol: Features a thiol group in place of the carboxylic acid.

Uniqueness: 5-Oxaspiro[2.4]heptane-1-carboxylic acid is unique due to its carboxylic acid functional group, which imparts specific chemical reactivity and biological activity. This makes it particularly useful in applications where carboxylic acid derivatives are required .

Properties

IUPAC Name

5-oxaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)5-3-7(5)1-2-10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLODICQTNGUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461705-13-4
Record name 5-oxaspiro[2.4]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxaspiro[2.4]heptane-1-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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